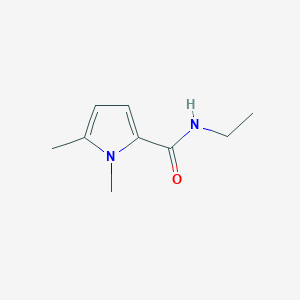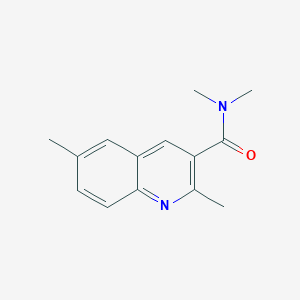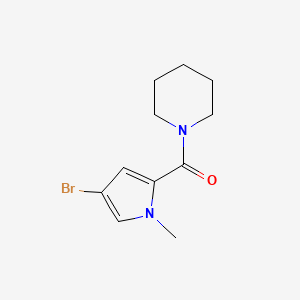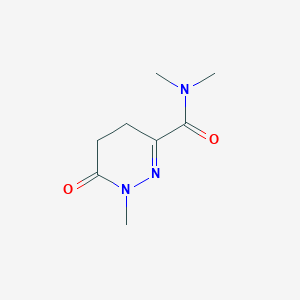
N-ethyl-1,5-dimethylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1,5-dimethylpyrrole-2-carboxamide (EDPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EDPCA is a synthetic compound that belongs to the pyrrole family and is known for its unique structural properties.
科学的研究の応用
N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in various research fields. One of the primary applications of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is in the field of neuroscience. N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This makes N-ethyl-1,5-dimethylpyrrole-2-carboxamide a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
The mechanism of action of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is not fully understood. However, studies have shown that N-ethyl-1,5-dimethylpyrrole-2-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This leads to the enhancement of acetylcholine release, which in turn improves cognitive function.
Biochemical and Physiological Effects:
N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to enhancing acetylcholine release, N-ethyl-1,5-dimethylpyrrole-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF). BDNF plays a crucial role in the growth and survival of neurons, making N-ethyl-1,5-dimethylpyrrole-2-carboxamide a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the primary advantages of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is its ability to enhance acetylcholine release without causing any significant side effects. This makes N-ethyl-1,5-dimethylpyrrole-2-carboxamide a useful tool for studying the role of acetylcholine in cognitive function. However, one of the limitations of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is its solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-ethyl-1,5-dimethylpyrrole-2-carboxamide. One potential direction is to study the effects of N-ethyl-1,5-dimethylpyrrole-2-carboxamide on other neurotransmitter systems. Another potential direction is to investigate the potential therapeutic applications of N-ethyl-1,5-dimethylpyrrole-2-carboxamide in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-1,5-dimethylpyrrole-2-carboxamide and its potential side effects.
Conclusion:
N-ethyl-1,5-dimethylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is relatively simple, and it has been extensively studied for its potential applications in the field of neuroscience. N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been shown to enhance the release of acetylcholine, increase the expression of BDNF, and improve cognitive function. While N-ethyl-1,5-dimethylpyrrole-2-carboxamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-ethyl-1,5-dimethylpyrrole-2-carboxamide involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields N-ethyl-1,5-dimethylpyrrole-2-carboxamide as a white crystalline solid with a melting point of 128-130°C.
特性
IUPAC Name |
N-ethyl-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-10-9(12)8-6-5-7(2)11(8)3/h5-6H,4H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANWPKNWXKBEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)

![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)